molecular formula C28H38Cl2N7O17P3S B1241057 2,4-Dichlorobenzoyl-CoA

2,4-Dichlorobenzoyl-CoA

Cat. No.: B1241057
M. Wt: 940.5 g/mol
InChI Key: MBVYUVNTXZVQRL-TYHXJLICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichlorobenzoyl-CoA is a dichlorobenzoyl-CoA having 2,4-dichlorobenzoyl as the S-acyl group. It derives from a benzoyl-CoA and a 2,4-dichlorobenzoic acid. It is a conjugate acid of a this compound(4-).

Scientific Research Applications

Enzymatic Catalysis and Structure

  • Crystal Structure of Enzymes : The crystal structure of 4-chlorobenzoyl:CoA ligase (CBAL), a key enzyme in the synthesis of 4-chlorobenzoyl-CoA, provides insights into its catalytic mechanism. This enzyme, found in PCB-degrading bacteria, is crucial for the degradation pathway of 4-chlorobenzoate. Its structure, determined in both liganded and unliganded states, reveals the enzyme's conformation for catalysis and substrate specificity (Gulick, Lu, & Dunaway-Mariano, 2004).

Microbial Degradation

  • Microbial Dechlorination Processes : Corynebacterium sepedonicum KZ-4 and another Coryneform bacterium (strain NTB-1) metabolize 2,4-dichlorobenzoate through a process involving NADPH-dependent reductive dechlorination, forming 2,4-dichlorobenzoyl-CoA and subsequently converting it to 4-chlorobenzoyl-CoA. This process is integral to the microbial degradation of this compound in the environment (Romanov & Hausinger, 1996).

Chemical Reactivity and Interaction Studies

  • Investigation of Chemical Reactivity : In vitro studies have explored the reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA, a related compound to this compound. These studies provide insights into the potential covalent binding and interaction mechanisms with various molecular entities, contributing to our understanding of their chemical behavior (Li, Grillo, & Benet, 2003).

Water Purification and Environmental Impact

  • Adsorption Studies for Water Purification : Research has explored the adsorption of 2,4-dichlorophenoxyacetic acid (2,4-D), a compound related to this compound, from water using electrochemical coagulation. This has significant implications for water purification and the environmental management of herbicide contaminants (Kamaraj, Davidson, Sozhan, & Vasudevan, 2014).

Proteomic Analysis Under Herbicide Stress

  • Proteomic Analysis : A study on Corynebacterium glutamicum exposed to 2,4-dichlorophenoxy acetic acid (2,4-D) demonstrated changes in protein expression. This research is vital for understanding the cellular mechanisms and stress responses to herbicide exposure, which may be applicable to this compound related studies (Fanous et al., 2007).

Properties

Molecular Formula

C28H38Cl2N7O17P3S

Molecular Weight

940.5 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,4-dichlorobenzenecarbothioate

InChI

InChI=1S/C28H38Cl2N7O17P3S/c1-28(2,22(40)25(41)33-6-5-18(38)32-7-8-58-27(42)15-4-3-14(29)9-16(15)30)11-51-57(48,49)54-56(46,47)50-10-17-21(53-55(43,44)45)20(39)26(52-17)37-13-36-19-23(31)34-12-35-24(19)37/h3-4,9,12-13,17,20-22,26,39-40H,5-8,10-11H2,1-2H3,(H,32,38)(H,33,41)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t17-,20-,21-,22+,26-/m1/s1

InChI Key

MBVYUVNTXZVQRL-TYHXJLICSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=C(C=C(C=C4)Cl)Cl)O

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=C(C=C(C=C4)Cl)Cl)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=C(C=C(C=C4)Cl)Cl)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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